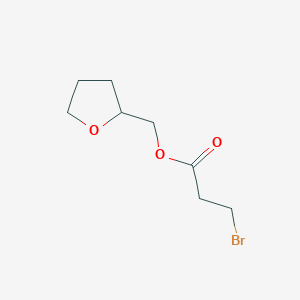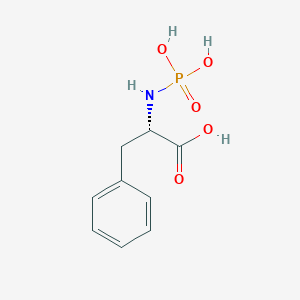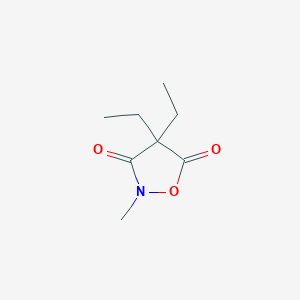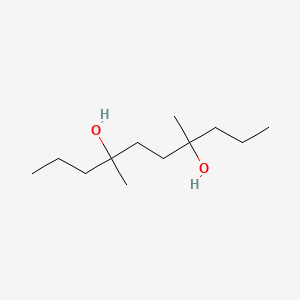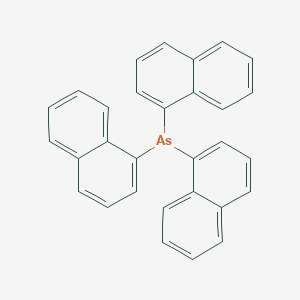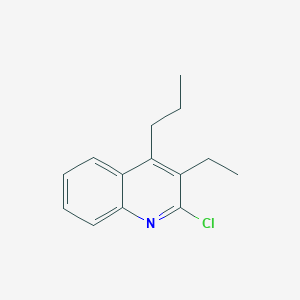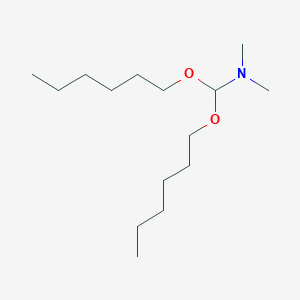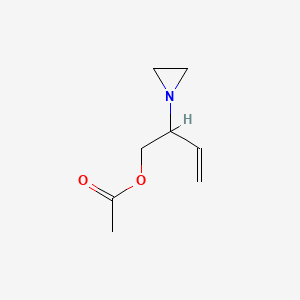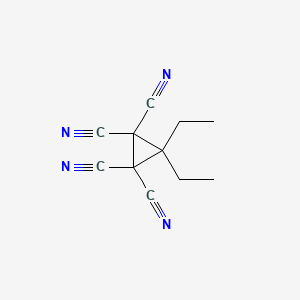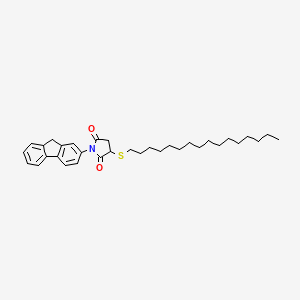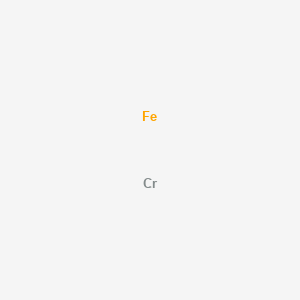
Chromium--iron (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is known for its remarkable properties, such as high corrosion resistance, hardness, and strength. It is widely used in various industrial applications, including the production of stainless steel, which is essential for its durability and resistance to rust.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed in a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) and high vacuum (2 to 6 Pa) for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves large-scale smelting and refining processes, similar to those described above. The use of advanced vacuum induction furnaces and precise control of reaction conditions ensures the production of high-quality alloys.
化学反应分析
Types of Reactions
Chromium–iron (1/1) undergoes various chemical reactions, including:
Substitution: Chromium can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as ascorbic acid and hydrogen gas are used.
Substitution: Reactions often occur in the presence of halogens like fluorine and chlorine.
Major Products
Chromium Oxides: Formed during oxidation reactions.
Chromium Halides: Produced in substitution reactions with halogens.
科学研究应用
Chromium–iron (1/1) has numerous applications in scientific research:
作用机制
The mechanism by which chromium–iron (1/1) exerts its effects involves several molecular targets and pathways:
Corrosion Resistance: Chromium forms a passive oxide layer on the surface, protecting the alloy from further oxidation.
Catalytic Activity: Chromium’s ability to change oxidation states allows it to participate in redox reactions, making it an effective catalyst.
Biological Interactions: Chromium ions can interact with proteins and enzymes, influencing various metabolic pathways.
相似化合物的比较
Chromium–iron (1/1) can be compared with other similar compounds, such as:
Chromium–nickel (1/1): Known for its excellent corrosion resistance and high-temperature stability.
Chromium–cobalt (1/1): Used in high-strength applications and magnetic materials.
Chromium–manganese (1/1): Offers good wear resistance and is used in hard-facing applications.
Uniqueness
Chromium–iron (1/1) is unique due to its balanced properties of strength, hardness, and corrosion resistance, making it a versatile material for various applications.
属性
CAS 编号 |
11122-73-9 |
|---|---|
分子式 |
CrFe |
分子量 |
107.84 g/mol |
IUPAC 名称 |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI 键 |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
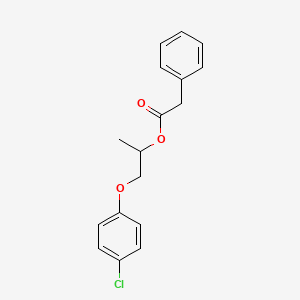
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
